molecular formula C5H12ClNO B3107787 (S)-2-amino-2-cyclopropylethanol hydrochloride CAS No. 1623432-63-2

(S)-2-amino-2-cyclopropylethanol hydrochloride

Cat. No. B3107787
CAS RN: 1623432-63-2
M. Wt: 137.61
InChI Key: YPMKFTYTWTWHKM-NUBCRITNSA-N
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Description

“(S)-2-amino-2-cyclopropylethanol hydrochloride” likely refers to the hydrochloride salt of a cyclopropyl amino alcohol. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of organic compounds .


Molecular Structure Analysis

The molecular structure of “(S)-2-amino-2-cyclopropylethanol hydrochloride” would consist of a cyclopropyl ring (a three-membered carbon ring), an amino group (-NH2), and an alcohol group (-OH). The “(S)” denotes the stereochemistry of the molecule, indicating that it is one of two possible enantiomers .


Chemical Reactions Analysis

As an amino alcohol, this compound could potentially participate in a variety of chemical reactions. The amino group (-NH2) could act as a nucleophile in substitution reactions, while the alcohol group (-OH) could be deprotonated to form an alkoxide, which could also act as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As a hydrochloride salt, “(S)-2-amino-2-cyclopropylethanol hydrochloride” would likely be soluble in water. Its melting and boiling points, as well as other properties, would depend on the specific arrangement of atoms in the molecule .

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

(S)-2-amino-2-cyclopropylethanol hydrochloride is used in the synthesis of enantiomerically and diastereomerically pure compounds. For instance, it is involved in the synthesis of 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride, derived from cycloheptadiene. This compound is utilized in creating amino-differentiated diaminopimelic acid (DAP) and biologically active analogues, showcasing its importance in synthesizing complex bioactive molecules (Shireman & Miller, 2001).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Generally, care should be taken when handling all chemicals to avoid exposure and potential harm .

Future Directions

The future directions for research on “(S)-2-amino-2-cyclopropylethanol hydrochloride” would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could involve preclinical testing, clinical trials, and eventually, potentially, regulatory approval .

properties

IUPAC Name

(2S)-2-amino-2-cyclopropylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-5(3-7)4-1-2-4;/h4-5,7H,1-3,6H2;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMKFTYTWTWHKM-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-amino-2-cyclopropylethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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